molecular formula C12H10N2OS B608733 Olanzapine related compound B CAS No. 221176-49-4

Olanzapine related compound B

货号: B608733
CAS 编号: 221176-49-4
分子量: 230.29 g/mol
InChI 键: LVTDAJJOMLNXFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olanzapine related compound B is a compound with significant importance in the field of medicinal chemistry. It is structurally related to the benzodiazepine class of compounds, which are known for their psychoactive properties. This compound is also referred to as Olanzapine lactam, an impurity related to the antipsychotic drug Olanzapine .

准备方法

The synthesis of Olanzapine related compound B involves several steps. One common method includes the cyclization of appropriate thieno and benzodiazepine precursors under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

化学反应分析

Olanzapine related compound B undergoes various chemical reactions, including:

科学研究应用

Chemical Properties and Identification

  • Molecular Formula : C12_{12}H10_{10}N2_2OS
  • Molecular Weight : 230.29 g/mol
  • CAS Number : 221176-49-4

Olanzapine Related Compound B serves as a pharmaceutical secondary standard and a certified reference material, which is crucial for quality control in drug manufacturing and analysis. It is often utilized in the characterization of olanzapine and its impurities during the development of formulations .

Pharmaceutical Applications

  • Quality Control :
    • Used as a reference standard in analytical laboratories to ensure the purity and potency of olanzapine formulations.
    • Helps in identifying impurities during the synthesis and analysis of olanzapine .
  • Research Studies :
    • Investigated for its role in understanding the pharmacodynamics and pharmacokinetics of olanzapine.
    • Assists researchers in studying the metabolic pathways of olanzapine and its related compounds, contributing to improved therapeutic strategies .
  • Clinical Case Studies :
    • A notable case report highlighted the association between olanzapine use and rhabdomyolysis, emphasizing the importance of pharmacogenetic testing to tailor treatment plans for individual patients. This case illustrated how this compound could be pivotal in understanding adverse drug reactions and optimizing therapeutic interventions .

Pharmacogenetic Insights

Pharmacogenetic testing has become increasingly relevant with compounds like this compound. The identification of genetic variations that affect drug metabolism can lead to personalized medicine approaches. For instance:

  • In a case where a patient developed severe side effects from olanzapine, pharmacogenetic testing revealed a mutation affecting drug metabolism. This allowed clinicians to switch to an alternative medication that was metabolized differently, thus avoiding adverse reactions .

作用机制

The mechanism of action of Olanzapine related compound B involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters such as dopamine and serotonin, which play a crucial role in mood regulation and cognitive functions. The compound binds to receptors in the central nervous system, leading to changes in neuronal activity and neurotransmitter release .

相似化合物的比较

Olanzapine related compound B is unique due to its thieno-benzodiazepine structure. Similar compounds include:

These compounds share some pharmacological properties but differ in their specific applications and side effect profiles.

生物活性

Olanzapine related compound B is a degradation product of olanzapine, an atypical antipsychotic medication. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic effects and safety profile. This article synthesizes available research findings, including pharmacological data, mechanisms of action, and case studies, to provide a comprehensive overview.

Chemical Structure and Properties

This compound is formed through the oxidation of the diazepine ring in olanzapine, resulting in a keto compound. Its structural characteristics include:

  • Molecular Formula : C₁₁H₉N₃O
  • Molecular Weight : 201.21 g/mol
  • Key Functional Groups : Carbonyl (C=O), secondary amine (N–H), and aromatic rings.

The identification of compound B was confirmed using various spectroscopic techniques such as LC-MS/MS and NMR spectroscopy, which revealed significant peaks corresponding to its unique structural features .

Pharmacokinetics

Research indicates that olanzapine has a linear pharmacokinetic profile with a half-life ranging from 21 to 54 hours. Although specific pharmacokinetic data for compound B is sparse, it is reasonable to hypothesize that its metabolic pathways may parallel those of olanzapine:

  • Absorption : Oral administration leads to peak plasma concentrations within 6 hours.
  • Distribution : High volume of distribution (approximately 1000 liters), indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized by liver enzymes CYP1A2 and CYP2D6, suggesting that similar metabolic pathways could be involved for compound B .

Table 1: Comparative Biological Activity of Olanzapine and Compound B

ParameterOlanzapineThis compound
Mechanism of ActionD2 and 5HT2A antagonistHypothesized D2 and 5HT2A antagonist
Peak Plasma Concentration~156.9 ng/mLNot yet established
Volume of Distribution~1000 LNot yet established
MetabolismCYP1A2, CYP2D6Hypothesized similar pathways

Case Studies

Several case studies have examined the effects of olanzapine and its metabolites in clinical settings. For instance:

  • Toxicity Reports : A review highlighted cases where olanzapine was detected in overdose scenarios, providing insights into its safety profile. Blood concentrations ranged significantly among cases, with some reporting levels as high as 4410 ng/mL .
  • Therapeutic Efficacy : Clinical trials have demonstrated the effectiveness of olanzapine in treating schizophrenia and bipolar disorder, suggesting that its related compounds may also possess therapeutic potential .

属性

IUPAC Name

2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-7-6-8-11(15)13-9-4-2-3-5-10(9)14-12(8)16-7/h2-6,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTDAJJOMLNXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176635
Record name LY-301664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221176-49-4
Record name LY-301664
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221176494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-301664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LY-301664
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154GKG25DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Combine 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene-10-ylamine hydrochloride (U.S. Pat. No. 5,229,382) (50 g, 0.19 mol) and solid potassium carbonate (182 g, 1.32 mol) in a mixture of water (1 L) and ethanol (450 mL) and heat at 85° C. for 48 h. Cool to room temperature, and place in ice bath for 2 h. The desired material precipitates out as a yellow solid. Collect solid by filtration, wash with cold water, air-dry for a few minutes and place in the vacuum oven at 45° C. for 48 h to obtain 41.9 g of the title compound, which can be used directly on the next step without further purification: mass spectrum (APCI): m/z=231.0 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olanzapine related compound B
Reactant of Route 2
Olanzapine related compound B
Reactant of Route 3
Reactant of Route 3
Olanzapine related compound B
Reactant of Route 4
Olanzapine related compound B
Reactant of Route 5
Olanzapine related compound B
Reactant of Route 6
Reactant of Route 6
Olanzapine related compound B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。